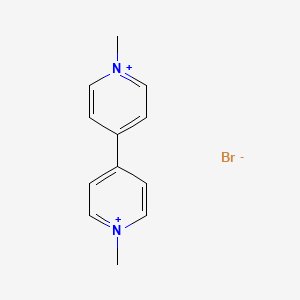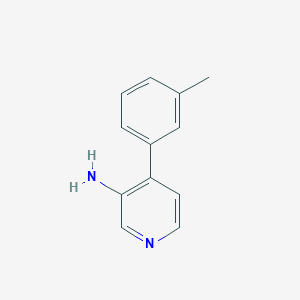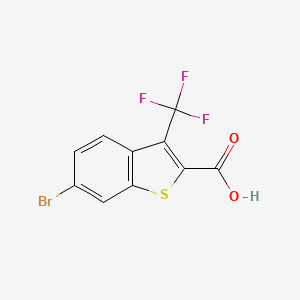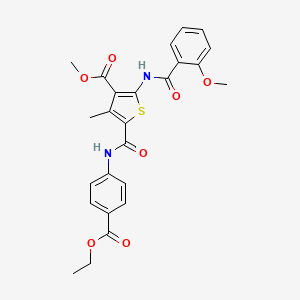
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propenoic acid backbone substituted with trichloro and nitro-pyridinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Halogenation: Introduction of chlorine atoms to the propenoic acid backbone.
Nitration: Addition of a nitro group to the pyridine ring.
Hydrazide Formation: Reaction of the nitrated pyridine with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and different chlorinated propenoic acids.
科学的研究の応用
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group can also participate in electrophilic reactions, further contributing to the compound’s activity.
類似化合物との比較
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester derivative with different reactivity and applications.
Propanoic acid, 2,2,3-trichloro-, methyl ester: Shares the trichloro substitution but lacks the nitro-pyridinyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group instead of the nitro-pyridinyl group.
Uniqueness
The uniqueness of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide lies in its combination of trichloro and nitro-pyridinyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
647824-53-1 |
|---|---|
分子式 |
C9H7Cl3N4O3 |
分子量 |
325.5 g/mol |
IUPAC名 |
2,3,3-trichloro-N'-methyl-N'-(3-nitropyridin-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H7Cl3N4O3/c1-15(14-9(17)6(10)7(11)12)8-5(16(18)19)3-2-4-13-8/h2-4H,1H3,(H,14,17) |
InChIキー |
KATDWEJYKOJHJN-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])NC(=O)C(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)


